N-[5-(ethylthio)-1,3,4-thiadiazol-2-yl]-2,2-bis(trifluoromethyl)butanamide
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Overview
Description
N-[5-(ethylthio)-1,3,4-thiadiazol-2-yl]-2,2-bis(trifluoromethyl)butanamide is an aromatic amide.
Scientific Research Applications
Heterocyclic Chemistry and Pharmacology
Heterocyclic Systems with Triazole and Thiadiazole Fragments : These systems, including thiadiazole derivatives, demonstrate a wide spectrum of biological activities such as antimicrobial, antifungal, antiviral, anticancer, anticonvulsant, analgesic, and anti-inflammatory effects. The structural modification and synthesis of these compounds enable the proposal of new molecular design directions and the discovery of potential therapeutic agents (Koval et al., 2022).
Organic Optoelectronics : Research activities in the field of organic optoelectronics have explored thiadiazole-based materials, indicating their potential for future applications in this area. The synthesis pathways and computational studies of these compounds reveal their unique properties and applications (Tam & Wu, 2015).
Pharmacological Activities : 1,3,4-Thiadiazole derivatives possess significant pharmacological activities, including anti-inflammatory, antimicrobial, anticonvulsant, antidiabetic, antitumor, and antiviral activities. This highlights their importance in drug discovery and design (Mishra et al., 2015).
Synthesis and Applications : The synthesis of mono, bis, and tris-1,3,4-oxadiazole and N-substituted-2,5-disubstituted-1,3,4-oxadiazole compounds has been reviewed, emphasizing their significance in medicinal and pharmaceutical industries due to their potential applications across various domains (2023).
properties
Product Name |
N-[5-(ethylthio)-1,3,4-thiadiazol-2-yl]-2,2-bis(trifluoromethyl)butanamide |
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Molecular Formula |
C10H11F6N3OS2 |
Molecular Weight |
367.3 g/mol |
IUPAC Name |
N-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)-2,2-bis(trifluoromethyl)butanamide |
InChI |
InChI=1S/C10H11F6N3OS2/c1-3-8(9(11,12)13,10(14,15)16)5(20)17-6-18-19-7(22-6)21-4-2/h3-4H2,1-2H3,(H,17,18,20) |
InChI Key |
VTTDLMLIADROQK-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C(=O)NC1=NN=C(S1)SCC)(C(F)(F)F)C(F)(F)F |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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